1H and 13C NMR chemical shifts of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]
1H and 13C NMR chemical shifts of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]
An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive exploration of the anticipated 1H and 13C NMR chemical shifts for the novel spirocyclic compound, 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]. While experimental data for this specific molecule is not yet publicly available, this document synthesizes data from closely related spiro[indene-pyran] and other analogous heterocyclic systems to provide a robust predictive analysis. We will delve into the theoretical underpinnings that govern the chemical shifts in this unique molecular architecture, present detailed experimental protocols for acquiring high-quality spectra, and offer insights into the interpretation of the resulting data. This guide is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in spiro-heterocyclic scaffolds.
Introduction: The Structural Significance of Spiro[indene-pyran] Scaffolds
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry and materials science.[3] The spiro[indene-pyran] framework, in particular, combines the rigid, planar indene moiety with the flexible, oxygen-containing tetrahydropyran ring, creating a three-dimensional structure with diverse potential applications. The precise characterization of these molecules is paramount, and NMR spectroscopy stands as the most powerful tool for elucidating their exact atomic connectivity and stereochemistry in solution.[1][2]
The unique geometry of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] presents a fascinating case for NMR analysis. The spiro carbon, being a quaternary center, will be a key feature in the 13C NMR spectrum. The protons on the indene and tetrahydropyran rings will exhibit distinct chemical shifts and coupling patterns influenced by their electronic environments and spatial relationships. Understanding these nuances is critical for confirming the successful synthesis of the target molecule and for studying its interactions with biological targets.
Foundational Principles: Factors Influencing Chemical Shifts in Spiro-Heterocycles
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment.[4][5][6] Several key factors contribute to the shielding and deshielding of protons and carbons in 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]:
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Inductive Effects: The electronegativity of atoms within the molecule influences the electron density around neighboring nuclei. The oxygen atom in the tetrahydropyran ring will withdraw electron density from adjacent carbons and protons, causing them to be deshielded and appear at a higher chemical shift (downfield).[4][5][7]
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Anisotropic Effects: The π-electron systems of the indene ring generate their own magnetic fields in the presence of the external magnetic field. This induced field can either shield or deshield nearby nuclei, depending on their orientation relative to the aromatic ring.[6][7][8] Protons situated above or below the plane of the aromatic ring will experience shielding (upfield shift), while those in the plane of the ring will be deshielded (downfield shift).
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Van der Waals Deshielding: Steric compression between non-bonded atoms can cause a deshielding effect, leading to a downfield shift in their NMR signals.[4][6][8] This can be particularly relevant for protons in close spatial proximity due to the rigid spirocyclic framework.
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Solvent Effects: The choice of solvent can influence chemical shifts through interactions with the solute molecule.[4] It is crucial to report the solvent used when presenting NMR data. Deuterated chloroform (CDCl3) and dimethyl sulfoxide (DMSO-d6) are common choices for this class of compounds.
Predicted 1H and 13C NMR Chemical Shifts
The following tables summarize the predicted chemical shifts for 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]. These predictions are based on the analysis of structurally similar compounds reported in the literature, including various spiro[indene-pyran] and spiro[indole-pyran] derivatives.[3][9][10][11][12][13][14][15][16]
Predicted 1H NMR Chemical Shifts
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Aromatic (Indene) | 7.0 - 7.8 | Multiplet | 7 - 8 | Protons on the aromatic ring are deshielded due to the ring current effect. |
| Olefinic (Indene) | 6.0 - 7.0 | Doublet | 5 - 6 | The double bond in the five-membered ring of the indene moiety. |
| CH2 (Indene) | 3.0 - 3.5 | Singlet or AB quartet | N/A | Methylene protons adjacent to the spiro center and the aromatic ring. |
| O-CH2 (Pyran) | 3.5 - 4.5 | Multiplet | 10 - 12 (geminal), 4 - 6 (axial-equatorial) | Methylene protons adjacent to the oxygen atom are deshielded. |
| CH2 (Pyran) | 1.5 - 2.5 | Multiplet | Complex | Methylene protons of the tetrahydropyran ring. |
Predicted 13C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Spiro Carbon | 80 - 95 | Quaternary carbon at the junction of two rings, deshielded. |
| Aromatic (Indene, CH) | 120 - 130 | Aromatic carbons. |
| Aromatic (Indene, Quaternary) | 135 - 150 | Quaternary aromatic carbons. |
| Olefinic (Indene) | 125 - 145 | Carbons of the double bond in the five-membered ring. |
| CH2 (Indene) | 35 - 45 | Methylene carbon in the indene ring. |
| O-CH2 (Pyran) | 60 - 75 | Methylene carbons adjacent to the oxygen atom are deshielded. |
| CH2 (Pyran) | 20 - 40 | Methylene carbons of the tetrahydropyran ring. |
Experimental Protocols
Acquiring high-quality NMR spectra is essential for accurate structural elucidation. The following is a detailed, field-proven protocol for the analysis of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran].
Sample Preparation
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Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl3, DMSO-d6). The choice of solvent can affect chemical shifts, so consistency is key.[4]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[17]
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.[17]
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks and identify adjacent protons.[18]
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.[19][20]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[19][20]
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NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is invaluable for stereochemical assignments.[20]
-
Data Interpretation and Structural Verification
The systematic analysis of the acquired spectra will allow for the unambiguous assignment of all proton and carbon signals.
Logical Workflow for Spectral Assignment
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